molecular formula C15H30N2S2 B13805669 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione CAS No. 6317-22-2

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B13805669
CAS No.: 6317-22-2
M. Wt: 302.5 g/mol
InChI Key: GCKQJSDLNOEUFP-UHFFFAOYSA-N
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Description

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the class of thiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of hexylamine with carbon disulfide and formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:

    Formation of Dithiocarbamate: Hexylamine reacts with carbon disulfide to form hexyl dithiocarbamate.

    Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. For instance, its anti-Alzheimer’s activity is attributed to its ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This helps in improving cognitive functions and memory . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is unique due to its long hexyl chains, which enhance its lipophilicity and membrane permeability. This property makes it particularly effective in applications requiring high cellular uptake, such as drug delivery systems .

Properties

CAS No.

6317-22-2

Molecular Formula

C15H30N2S2

Molecular Weight

302.5 g/mol

IUPAC Name

3,5-dihexyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H30N2S2/c1-3-5-7-9-11-16-13-17(15(18)19-14-16)12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

GCKQJSDLNOEUFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CN(C(=S)SC1)CCCCCC

Origin of Product

United States

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